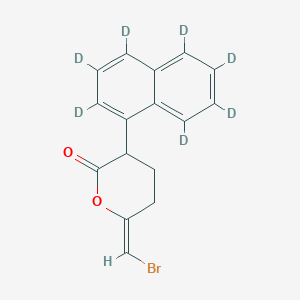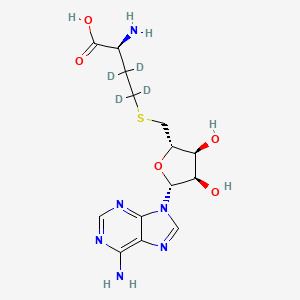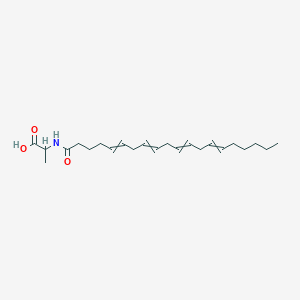
n-Arachidonyl-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Arachidonyl-l-alanine: is a naturally occurring compound that belongs to the class of arachidonoyl amino acids. It is formed by the condensation of the amino group of l-alanine with the carboxy group of arachidonic acid . This compound has gained attention due to its potential biological activities, including anti-cancer properties and its role in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Arachidonyl-l-alanine can be synthesized through the condensation reaction between l-alanine and arachidonic acid. The reaction typically involves the activation of the carboxy group of arachidonic acid, followed by its coupling with the amino group of l-alanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: n-Arachidonyl-l-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can result in saturated analogs of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which n-arachidonyl-l-alanine exerts its effects involves the production of reactive oxygen species through the 5-lipoxygenase pathway . This leads to the inhibition of cell proliferation and the induction of cell death in cancer cells. The compound’s effects are mediated in a cannabinoid receptor-independent manner, suggesting alternative molecular targets and pathways .
Comparaison Avec Des Composés Similaires
n-Arachidonyl-l-alanine can be compared with other similar compounds, such as:
n-Arachidonyl-glycine: This compound also exhibits biological activities, including the inhibition of glycine transport.
n-Arachidonyl-l-serine: Known for its effects on calcium channels in neurons.
n-Arachidonyl-γ-aminobutyric acid: Exhibits similar efficacy at certain receptors but with different biological effects.
Uniqueness: this compound is unique due to its specific anti-cancer properties and its ability to induce reactive oxygen species production through the 5-lipoxygenase pathway . This sets it apart from other arachidonoyl amino acids, which may have different mechanisms of action and biological activities.
Propriétés
Formule moléculaire |
C23H37NO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27) |
Clé InChI |
ZECSOKFEQQDUCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


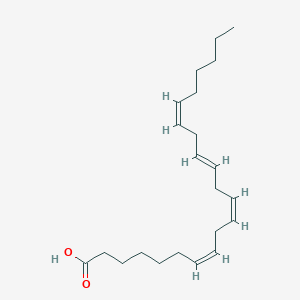
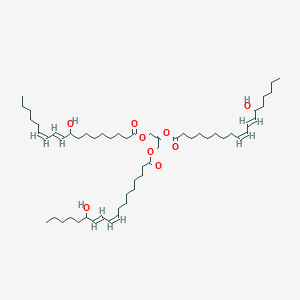
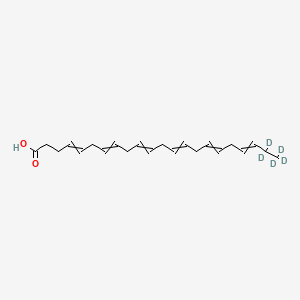
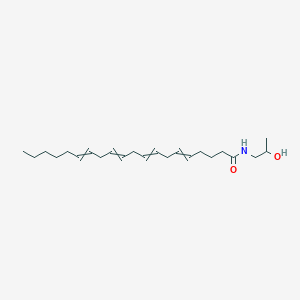
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
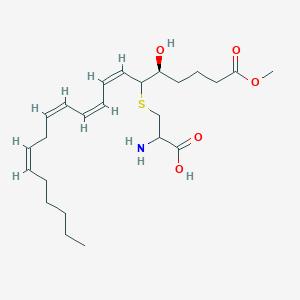
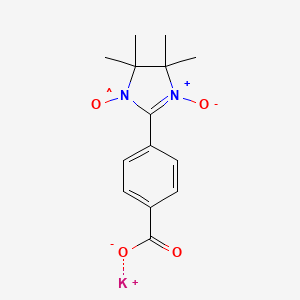
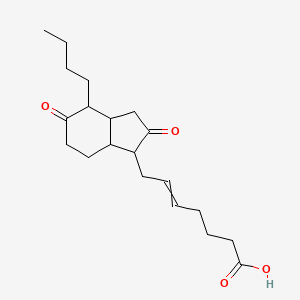
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)



